2-Phenyl-1,4-butanediol

Description

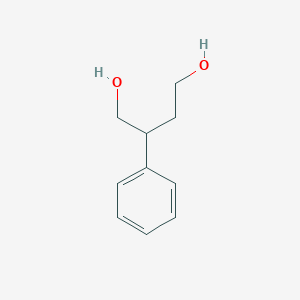

2-Phenyl-1,4-butanediol is an organic compound featuring a butane (B89635) backbone with two hydroxyl (-OH) groups and a phenyl group attached. evitachem.com Its chemical structure makes it a subject of interest for organic synthesis and material science. evitachem.com The compound's formula is C₁₀H₁₄O₂ and it has a molecular weight of 166.2170 g/mol . nist.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | nist.govnih.govsigmaaldrich.com |

| Molecular Weight | 166.2170 g/mol | nist.gov |

| CAS Registry Number | 6837-05-4 | nist.gov |

| IUPAC Standard InChI | InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | nist.gov |

| IUPAC Standard InChIKey | BVDKYMGISZDCIY-UHFFFAOYSA-N | nist.gov |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H14O2 |

|---|---|

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

2-phenylbutane-1,4-diol |

InChI |

InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Clé InChI |

BVDKYMGISZDCIY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(CCO)CO |

Origine du produit |

United States |

Synthetic Methodologies for 2 Phenyl 1,4 Butanediol and Its Structural Analogues

Classical Organic Synthetic Routes to 2-Phenyl-1,4-butanediol

The synthesis of this compound, a diol featuring a phenyl group on a butane (B89635) backbone, can be achieved through various established organic chemistry reactions. evitachem.com A primary method involves the reduction of 2-phenyl-1,4-butanedione. evitachem.com This approach often utilizes chiral catalysts to control the stereochemistry of the resulting diol, yielding specific enantiomers. evitachem.com Another significant route is the hydrogenation of related compounds, where a precursor undergoes reaction with hydrogen gas in the presence of a catalyst under controlled temperature and pressure. evitachem.com

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of this compound and its analogs relies on fundamental carbon-carbon bond-forming reactions. These reactions are central to organic synthesis, allowing for the assembly of more complex molecules from simpler starting materials. numberanalytics.com

Key strategies applicable to the synthesis of phenyl-substituted butanediols include:

Aldol Reactions: This reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a new carbon-carbon bond. numberanalytics.com This can be a crucial step in building the butane chain with the desired phenyl substitution.

Grignard Reactions: The addition of a Grignard reagent to a carbonyl compound is a powerful method for creating carbon-carbon bonds. numberanalytics.com For instance, reacting an appropriate Grignard reagent with a precursor containing a carbonyl group can establish the phenyl-substituted carbon framework.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel catalysts, are highly effective for forming carbon-carbon bonds between two different organic fragments. numberanalytics.com

These methods provide the foundational steps for assembling the core structure of this compound.

Stereoselective and Enantioselective Synthesis Approaches for Phenyl-Substituted Butanediols

Achieving specific stereoisomers of phenyl-substituted butanediols is critical, particularly for applications in pharmaceuticals and materials science where chirality can significantly influence a molecule's properties. evitachem.comoup.com

Several advanced synthetic strategies are employed to control the three-dimensional arrangement of atoms:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. acs.org After the desired stereochemistry is achieved, the auxiliary is removed.

Asymmetric Catalysis: This approach uses chiral catalysts to favor the formation of one enantiomer or diastereomer over others. For example, Sharpless asymmetric epoxidation is a well-established method for the enantioselective synthesis of all possible stereoisomers of 1-phenyl-2,3-butanediol. oup.com

Enzyme-Mediated Reactions: Enzymes, as biocatalysts, can exhibit high stereoselectivity. Alcohol dehydrogenases, for instance, are used in the stereoselective reduction of prochiral ketones to produce chiral alcohols. uni-duesseldorf.demdpi.com This method is also applicable to the synthesis of optically active 1,3-butanediol (B41344). tandfonline.com

A two-step enzymatic synthesis has been described for producing all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) by combining a lyase with an alcohol dehydrogenase. researchgate.net

Catalyst Systems in this compound Synthesis

Catalysts are essential for facilitating the synthesis of this compound and its analogs, often improving reaction rates and selectivity.

| Catalyst Type | Reaction | Precursor(s) | Product(s) | Reference |

| Chiral Catalysts | Reduction | 2-Phenyl-1,4-butanedione | Specific enantiomers of this compound | evitachem.com |

| Rhodium complex with phosphine (B1218219) ligand | Hydroformylation | Allyl alcohol, CO, H₂ | 1,4-Butanediol (B3395766) | google.com |

| Copper-based catalysts (e.g., Cu/MgO, Cu/SiO₂) | Hydrogenation/Dehydrogenation | Acetophenone (B1666503) and 1,4-butanediol | 1-Phenylethanol/Ethylbenzene and γ-butyrolactone | rsc.org |

| Iron-based catalysts (e.g., ferrocenium (B1229745) salts) | Cyclization | Various diols | Tetrahydrofuran (B95107) derivatives | umsl.edu |

The choice of catalyst system is crucial and depends on the specific synthetic route and the desired product characteristics. For instance, in the simultaneous hydrogenation of acetophenone and dehydrogenation of 1,4-butanediol, the support material for the copper catalyst (e.g., MgO, SiO₂) plays a significant role in determining the product distribution. rsc.org

Biocatalytic Pathways and Enzymatic Transformations Related to Phenyl-Substituted Diols

Biocatalysis offers an environmentally benign and highly selective alternative to classical chemical synthesis for producing butanediol (B1596017) derivatives. researchgate.net

Microbial Production of Butanediol Derivatives

Several microorganisms are capable of producing butanediols from renewable feedstocks. researchgate.net While direct microbial production of this compound is not widely reported, the biosynthesis of related butanediols, such as 2,3-butanediol (B46004) and 1,3-butanediol, is well-established.

2,3-Butanediol Production: Microorganisms like Klebsiella pneumoniae, Klebsiella oxytoca, and Enterobacter aerogenes can produce significant amounts of 2,3-butanediol from various carbohydrates. researchgate.netresearchgate.net The metabolic pathway involves the conversion of pyruvate (B1213749) through intermediates like α-acetolactate and acetoin. researchgate.net

1,3-Butanediol Production: Optically active 1,3-butanediol can be produced microbially from 4-hydroxy-2-butanone. tandfonline.com For example, Candida parapsilosis and Pichia kudriavzevii have been used in a stereoinverting cascade deracemization process to produce (R)-1,3-butanediol from a racemic mixture. nih.gov

These microbial systems highlight the potential for developing engineered strains for the production of phenyl-substituted butanediols.

Enzyme-Mediated Reactions for Phenyl-Substituted Diols

Isolated enzymes are powerful tools for the stereoselective synthesis of phenyl-substituted diols. mdpi.com Alcohol dehydrogenases (ADHs) are particularly noteworthy for their ability to catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. uni-duesseldorf.demdpi.com

| Enzyme | Reaction Type | Substrate | Product | Key Findings | Reference |

| Alcohol Dehydrogenases (e.g., from Ralstonia sp., Lactobacillus brevis) | Stereoselective reduction | α-Hydroxy ketones | Chiral 1,2-diols | High activity and stereoselectivity, especially for bulky substrates. | uni-duesseldorf.demdpi.com |

| Lyase and Alcohol Dehydrogenase | Two-step cascade | Benzaldehyde and acetaldehyde | All four stereoisomers of 1-phenylpropane-1,2-diol | Each stereoisomer can be accessed by selecting the appropriate combination of enzymes. | researchgate.net |

| Transaminases | Stereoselective amination | Phenyl-substituted ketones | Chiral amino-phenyl-butane derivatives | Efficient synthesis with byproduct removal. |

The combination of different enzymes in cascade reactions allows for the multi-step synthesis of complex chiral molecules in a single pot, offering a highly efficient and "green" synthetic route. uni-duesseldorf.deresearchgate.net For example, a cascade involving a thiamine (B1217682) diphosphate-dependent lyase and an alcohol dehydrogenase can be used for the synthesis of chiral 1,2-diols. uni-duesseldorf.de

Stereochemical Aspects and Conformational Analysis of 2 Phenyl 1,4 Butanediol

Isomeric Forms and Their Characterization

2-Phenyl-1,4-butanediol possesses a single stereogenic center at the second carbon atom (C2) of the butane (B89635) chain, the point of attachment for the phenyl group. This chirality gives rise to two distinct stereoisomers that are non-superimposable mirror images of each other. These isomers are known as enantiomers.

The two enantiomeric forms are:

(R)-2-Phenyl-1,4-butanediol

(S)-2-Phenyl-1,4-butanediol

A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate. Enantiomers share identical physical and chemical properties, such as melting point, boiling point, and solubility in achiral solvents. They also exhibit identical spectroscopic data in an achiral environment, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The primary physical property that distinguishes enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). However, the R/S designation does not directly correlate with the (+) or (-) direction of optical rotation.

Characterization to distinguish between the enantiomers requires a chiral environment. This is often achieved by using a chiral derivatizing agent (CDA). thieme-connect.com When the racemic diol reacts with a single enantiomer of a CDA, it forms a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be distinguished by techniques like NMR spectroscopy and chromatography. tandfonline.com

Chiral Synthesis and Resolution Strategies for this compound Stereoisomers

Obtaining enantiomerically pure forms of this compound is essential for its use as a chiral building block in asymmetric synthesis. nih.gov This can be accomplished through two primary approaches: direct asymmetric synthesis to create a specific enantiomer or the separation (resolution) of a racemic mixture.

Asymmetric (Chiral) Synthesis: This approach aims to create a single desired enantiomer from a precursor molecule. Key methods include:

Catalytic Asymmetric Reduction: The reduction of a precursor ketone, such as 4-hydroxy-2-phenylbutanal or a related keto ester, can be performed using a chiral reducing agent or a catalyst. Chiral oxazaborolidine reagents, often used in Corey-Bakshi-Shibata (CBS) reductions, are highly effective for the enantioselective reduction of keto intermediates to produce enantiopure diols with high enantiomeric excess (>99% ee). acs.org

Transition-Metal Catalysis: The use of transition metals combined with chiral ligands (e.g., BINAP) can effectively control the stereochemistry during hydrogenation or other reduction processes to yield a specific stereoisomer.

Sharpless Asymmetric Epoxidation: As demonstrated in the synthesis of the structurally similar 1-phenyl-2,3-butanediol, Sharpless asymmetric epoxidation of an allylic alcohol precursor can create a chiral epoxide, which is then opened to form the desired diol. tandfonline.comtandfonline.com This powerful method allows for the predictable synthesis of specific stereoisomers.

Resolution Strategies: Resolution involves the separation of a pre-existing racemic mixture into its constituent enantiomers.

| Resolution Method | Principle | Description |

|---|---|---|

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. nih.gov | Enzymes such as lipases or dehydrogenases are used to selectively acylate or oxidize one enantiomer of the diol, leaving the unreacted enantiomer in high purity. This method is valued for its high selectivity and environmentally friendly conditions. nih.gov |

| Chromatographic Separation | Enantiomers exhibit different affinities for a chiral stationary phase (CSP). mdpi.com | Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employ a column packed with a CSP. The differential interaction causes the enantiomers to travel through the column at different rates, allowing for their separation. mdpi.comrsc.org |

| Diastereomeric Crystallization | Enantiomers are converted into diastereomers, which have different physical properties, including solubility. rsc.org | The racemic diol is reacted with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid) to form a mixture of diastereomeric salts. Due to their different solubilities, one diastereomer can be selectively crystallized from the solution. rsc.org |

Conformational Landscapes and Intramolecular Interactions in Butanediol (B1596017) Structures

The flexible butane backbone of this compound allows it to adopt numerous three-dimensional arrangements, or conformations, through rotation around its carbon-carbon single bonds. The conformational landscape is primarily dictated by the interplay between steric hindrance and stabilizing intramolecular forces, most notably hydrogen bonding.

A key feature of 1,4-diols is their ability to form an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. acs.orgresearchgate.net For this to occur, the molecule must adopt a folded or gauche conformation. acs.orgresearchgate.net Theoretical calculations and spectroscopic studies on 1,4-butanediol (B3395766) show that the most stable conformers are those characterized by a folded backbone that facilitates this intramolecular hydrogen bond. acs.org This interaction is significantly stronger in 1,4-diols compared to 1,2- or 1,3-diols due to the formation of a more stable seven-membered ring-like structure. researchgate.net The strength of this hydrogen bond can be estimated using theoretical methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis or inferred from the red-shift of the O-H stretching frequency in infrared spectra. acs.orgacs.org

In this compound, the presence of a bulky phenyl group at the C2 position introduces significant steric constraints. This group will influence the conformational equilibrium by destabilizing conformations where it experiences steric clash with other parts of the molecule. Molecular mechanics calculations and NMR studies on similar phenyl-substituted compounds show a preference for conformations where large groups occupy pseudo-equatorial positions to minimize steric strain. nih.gov Therefore, the conformational landscape of this compound is a balance between the drive to form a stabilizing intramolecular hydrogen bond and the need to minimize the steric repulsion caused by the phenyl substituent.

Absolute Configuration Determination Methodologies

Determining the absolute configuration (i.e., assigning R or S) of the chiral center in this compound is a critical step after a successful asymmetric synthesis or resolution. Several powerful methodologies are available for this purpose.

| Methodology | Principle | Remarks |

|---|---|---|

| NMR with Chiral Derivatizing Agents (CDAs) | The diol is converted into a mixture of diastereomeric esters by reacting it with a chiral agent (e.g., MTPA, THENA). These diastereomers exhibit different NMR chemical shifts. thieme-connect.comthieme-connect.com | By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral center, the absolute configuration can be assigned based on established empirical models, such as Riguera's model. thieme-connect.comthieme-connect.com This is a widely used and reliable method. tandfonline.com |

| X-ray Crystallography | Provides a direct and unambiguous 3D structural map of a molecule in its crystalline state. | This is considered the definitive method for determining absolute configuration. However, it requires obtaining a suitable single crystal of the enantiomer, often as a derivative containing a heavy atom (anomalous dispersion). |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. frontiersin.org | For diols, which may not have a strong chromophore, derivatization with a chromophoric group may be necessary. The sign of the observed Cotton effect can be correlated to the absolute configuration, often with the aid of computational methods. frontiersin.orgnih.gov |

| Computational Methods | Experimental spectroscopic data (e.g., ECD, VCD, or NMR) are compared to spectra predicted by quantum chemical calculations (e.g., DFT) for all possible stereoisomers. frontiersin.org | The absolute configuration is assigned to the isomer whose calculated spectrum best matches the experimental one. This method has become increasingly powerful and accessible. frontiersin.org |

Spectroscopic and Advanced Analytical Techniques in the Characterization of 2 Phenyl 1,4 Butanediol

Vibrational Spectroscopy (e.g., Infrared) in Conformational Studies

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for investigating the conformational landscape of flexible molecules like 2-Phenyl-1,4-butanediol. The conformation of diols is largely governed by the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to predict and identify the most stable conformers. acs.orgacs.org For analogous molecules like 1,4-butanediol (B3395766), studies have identified numerous potential conformers on the potential energy surface, with the most stable forms being characterized by a folded backbone that facilitates the formation of an intramolecular hydrogen bond. acs.org This interaction is observable in the IR spectrum through the position and shape of the O-H stretching vibration band. A "free" hydroxyl group typically shows a sharp absorption band at higher wavenumbers, whereas a hydrogen-bonded hydroxyl group exhibits a broader band at a lower wavenumber.

In the case of this compound, the phenyl group introduces additional conformational possibilities and potential steric hindrance. Conformational analysis via FT-IR, often in combination with matrix-isolation techniques, allows for the "trapping" and study of individual conformers at low temperatures. acs.orgresearchgate.net By comparing the experimental IR spectrum with DFT-calculated spectra for various possible geometries, researchers can identify the predominant conformers present in the gas phase or in solution. acs.orgacs.org The study of these conformers is crucial as the molecular shape can significantly influence the compound's reactivity and physical properties.

Table 1: Typical Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Alcohol) | Stretching, Free | ~3600-3650 | Sharp peak, indicates no hydrogen bonding. |

| O-H (Alcohol) | Stretching, H-bonded | ~3200-3500 | Broad peak, indicates intra- or intermolecular hydrogen bonding. |

| C-H (Aromatic) | Stretching | ~3000-3100 | Characteristic of the phenyl ring. |

| C-H (Aliphatic) | Stretching | ~2850-3000 | From the butanediol (B1596017) backbone. |

| C=C (Aromatic) | Ring Stretching | ~1450-1600 | Multiple bands expected for the phenyl group. |

| C-O (Alcohol) | Stretching | ~1000-1250 | Strong absorption, position can give clues about primary vs. secondary alcohol. |

Note: The exact positions of the peaks can vary based on the molecular conformation and the sample's physical state (gas, liquid, solid, or solution).

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group, and the various methylene (B1212753) and hydroxyl protons of the butanediol chain. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, are critical for establishing the connectivity of the atoms. For example, the methine proton (CH-Ph) would likely appear as a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their nature (aliphatic, aromatic, alcohol-bearing). Quantum chemical calculations are increasingly used to predict ¹³C chemical shifts, which can then be compared with experimental data to confirm a proposed structure or distinguish between isomers. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the structure by showing correlations between coupled protons (COSY) or between protons and carbons separated by two or three bonds (HMBC). researchgate.net These methods are invaluable for definitively assigning each signal to a specific atom in the molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | 126.0 - 129.0, 140.0-145.0 (quaternary) |

| C1-H ₂OH | ~3.6 - 3.8 | Multiplet | ~60-65 |

| C H-Ph (C2) | ~2.8 - 3.1 | Multiplet | ~45-50 |

| C3-H ₂ | ~1.7 - 2.0 | Multiplet | ~30-35 |

| C4-H ₂OH | ~3.5 - 3.7 | Multiplet | ~62-67 |

| OH | Variable (1.5 - 4.0) | Broad Singlet | N/A |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its isomers.

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds. oup.com For diols, derivatization into more volatile forms, such as silyl (B83357) ethers or boronate esters, is sometimes employed to improve chromatographic performance. oup.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to quantify the purity of a this compound sample and to detect and identify any impurities, such as starting materials or byproducts from its synthesis. researchgate.netswgdrug.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. sielc.comresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing diols. sielc.com The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Isomeric Analysis: this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. mdpi.com Separating these enantiomers is crucial, especially in pharmaceutical applications, as they can have different biological activities. mdpi.com This separation, known as chiral resolution, is typically achieved using chiral chromatography (either GC or HPLC). restek.comgcms.cz In this technique, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. restek.comgcms.cz

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| GC | Phenyl methyl polysiloxane | Helium or Hydrogen | FID, MS | Purity analysis, identification of volatile impurities. |

| Chiral GC | Derivatized cyclodextrin (B1172386) (e.g., Rt-βDEXsm) | Hydrogen | FID | Separation and quantification of enantiomers. restek.com |

| HPLC (Reversed-Phase) | C18 (ODS) | Acetonitrile/Water | UV, MS | Purity analysis, preparative separation. sielc.com |

| Chiral HPLC | Polysaccharide-based (e.g., vancomycin) | Methanol/Ammonium Nitrate | UV, Polarimeter | Analytical and preparative separation of enantiomers. researchgate.net |

Mass Spectrometry in Identification and Reaction Monitoring

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nist.gov

When a molecule of this compound is ionized in the mass spectrometer (e.g., by electron ionization), it forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound (166.22 g/mol ). nist.govnih.gov This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.

The fragmentation pattern is like a fingerprint for the molecule. For this compound, common fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 148.

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atoms.

Benzylic cleavage: Breakage of the bond between C2 and C3, which would be favorable due to the formation of a stable benzyl-type cation or radical. A prominent peak at m/z 91 (the tropylium (B1234903) ion) is characteristic of many compounds containing a benzyl (B1604629) group.

Mass spectrometry, especially when coupled with a chromatographic inlet like GC-MS or LC-MS, is also a powerful tool for reaction monitoring. swgdrug.orgacs.org Small aliquots can be taken from a reaction mixture over time and analyzed to track the disappearance of starting materials and the appearance of this compound and any byproducts. acs.org This allows for the precise optimization of reaction conditions such as temperature, time, and catalyst loading.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1,4 Butanediol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the geometric and electronic properties of molecules. For 2-Phenyl-1,4-butanediol, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G**, would be employed to find the most stable three-dimensional structure (conformer) of the molecule. acs.orgresearchgate.net

These calculations can reveal crucial electronic properties. For instance, a study on the interactions of 2-methylaniline with butanediol (B1596017) isomers used DFT to analyze how molecules associate through hydrogen bonds. vignanits.ac.in Similar analysis for this compound would elucidate intramolecular hydrogen bonding between its two hydroxyl groups and how the phenyl group influences electron distribution. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, which are essential for predicting chemical reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT This table presents hypothetical data based on typical results for similar molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | Relates to the molecule's electronic stability and reactivity. |

Post-Hartree-Fock Methods for Refined Calculations (e.g., MP2)

For more accurate energy calculations, especially concerning subtle effects like conformational energy differences and non-covalent interactions, post-Hartree-Fock methods are often employed. Møller-Plesset perturbation theory of the second order (MP2) is a common choice that incorporates electron correlation more explicitly than standard DFT functionals. acs.orgnih.gov

Studies comparing different computational methods have shown that MP2 can provide more reliable conformational energies than many DFT functionals. nih.gov For this compound, MP2 calculations would be crucial for accurately determining the energy differences between its various spatial arrangements (conformers), which arise from rotations around its single bonds. acs.org This is particularly important for understanding which shapes the molecule is most likely to adopt. For instance, investigations into 2,3-butanediol (B46004) used both DFT and MP2 methods to characterize its conformers and the very weak intramolecular hydrogen bonds that stabilize them. researchgate.netacs.org

Molecular Dynamics Simulations of this compound and Related Systems

While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations provide insight into its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could model how the molecule folds and changes its conformation in a solvent like water or an organic solvent. acs.org This is critical for understanding how it interacts with other molecules, such as biological receptors or other chemical reactants. For example, MD simulations have been used to gain insight into the solvation and structural properties of micellar aggregates in the presence of 1,4-butanediol (B3395766). aip.org Similar simulations for this compound would reveal how its phenyl group and hydroxyl groups interact with surrounding solvent molecules, influencing its solubility and reactivity. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. A known reaction of this compound is its acid-catalyzed cyclodehydration to form 2-Phenyl-tetrahydrofuran. In this reaction, an acid catalyst prompts the removal of a water molecule, leading to the formation of a five-membered ring.

Theoretical methods, particularly DFT, can be used to model this entire process. unive.it Researchers can calculate the energy of the starting materials, products, and any intermediate structures and transition states along the reaction path. researchgate.net This allows for the determination of activation energies, which dictate the reaction rate. Studies on the cyclodehydration of the parent 1,4-butanediol have used quantum chemical methods to establish that the reaction proceeds through protonation of a hydroxyl group, followed by the formation of a carbocation and subsequent ring closure. researchgate.netacs.org A similar computational study on this compound would clarify the role of the phenyl group in stabilizing or influencing the reaction intermediates.

Table 2: Hypothetical Energy Profile for the Acid-Catalyzed Cyclodehydration of this compound This table illustrates the type of data generated from reaction mechanism modeling, with energies relative to the starting material.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | This compound + H⁺ | 0 |

| 2 | Protonated Diol Intermediate | -5 |

| 3 | Transition State 1 (Water Loss) | +15 |

| 4 | Carbocation Intermediate | +10 |

| 5 | Transition State 2 (Ring Closure) | +12 |

| 6 | Protonated 2-Phenyl-tetrahydrofuran | -25 |

Intermolecular Interactions and Solvent Effects via Theoretical Approaches

The behavior of a molecule is heavily influenced by its interactions with its surroundings, particularly the solvent. Theoretical chemistry offers several ways to model these effects.

The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant. jlu.edu.cnnih.gov Using DFT with PCM, one can calculate how the solvent polarity affects the electronic structure and geometry of this compound. jlu.edu.cn For example, studies on similar molecules show that increasing solvent polarity can polarize and lengthen specific bonds. jlu.edu.cn

To study specific intermolecular interactions, such as the formation of hydrogen bonds with solvent molecules like water or ethanol, a discrete solvent model can be used. jlu.edu.cn In this approach, one or more explicit solvent molecules are included in the quantum chemical calculation. researchgate.net This allows for a detailed analysis of the geometry and energy of these interactions. Natural Bond Orbital (NBO) analysis can further be employed to understand the nature of these hydrogen bonds by quantifying the charge transfer between the interacting orbitals. acs.orgresearchgate.net

Table 3: Types of Intermolecular Interactions Investigated Computationally

| Interaction Type | Description | Relevant Computational Method |

|---|---|---|

| Intramolecular Hydrogen Bonding | Interaction between the two -OH groups within the same molecule. | DFT, MP2, AIM, NBO acs.org |

| Solute-Solvent Hydrogen Bonding | Interaction between the diol's -OH groups and polar solvent molecules (e.g., water, ethanol). | DFT with discrete solvent models, MD jlu.edu.cn |

| van der Waals Interactions | Non-specific attractive or repulsive forces between the phenyl group and solvent molecules. | DFT with dispersion correction (DFT-D), MD |

Chemical Reactivity and Derivatization of 2 Phenyl 1,4 Butanediol

Oxidation and Reduction Transformations

The hydroxyl groups of 2-phenyl-1,4-butanediol are susceptible to oxidation. evitachem.com Depending on the oxidizing agent and reaction conditions, the primary and secondary alcohols can be converted to aldehydes, ketones, or carboxylic acids. For instance, selective oxidation of the primary alcohol would yield an aldehyde, while oxidation of the secondary alcohol would result in a ketone. More vigorous oxidation could lead to the formation of a dicarbonyl compound or cleavage of the carbon-carbon bond.

Conversely, the phenyl group can undergo reduction, although this typically requires more forceful conditions, such as catalytic hydrogenation at high pressure and temperature. The reduction of the aromatic ring would yield 2-cyclohexyl-1,4-butanediol. The synthesis of this compound itself can be achieved through the reduction of precursor molecules like 2-phenyl-1,4-butanedione using metal catalysts such as palladium or platinum. evitachem.com Additionally, transfer hydrogenation using 1,4-butanediol (B3395766) as a hydrogen donor has been reported for the reduction of aldehydes and ketones, a process that proceeds through the formation of γ-butyrolactone. acs.org

Etherification and Esterification Reactions

The hydroxyl groups of this compound can readily undergo etherification and esterification reactions. evitachem.com

Etherification: In the presence of a strong base and an alkyl halide, one or both hydroxyl groups can be converted to ethers. The relative reactivity of the primary and secondary hydroxyl groups can often be controlled by the choice of reagents and reaction conditions.

Esterification: this compound reacts with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. evitachem.com These reactions are typically catalyzed by an acid or a base. Lipase-catalyzed esterification has also been explored for similar diols, demonstrating the potential for enantioselective transformations. researchgate.net The production of polyesters, for example, can involve the esterification of 1,4-butanediol with dicarboxylic acids like terephthalic acid or adipic acid, often using a titanium-based catalyst. google.comgoogle.com

Table 1: Examples of Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Sodium hydride, Alkyl halide | Mono- or Di-ether |

| Esterification | Carboxylic acid, Acid catalyst | Mono- or Di-ester |

| Esterification | Acid chloride, Pyridine | Mono- or Di-ester |

| Esterification | Acetic anhydride (B1165640), DMAP | Diacetate |

| Transesterification | Dimethyl terephthalate, Titanate catalyst | Polyester (B1180765) |

Cyclization Reactions and Formation of Heterocyclic Compounds

The 1,4-diol structure of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic compounds.

Under acidic conditions, this compound can undergo dehydration to form 2-phenyl-tetrahydrofuran. vulcanchem.com This reaction is often catalyzed by strong acids like sulfuric acid. Research has also shown that iron-based catalysts, such as ferrocenium (B1229745) tetrafluoroborate, can effectively catalyze the dehydrative cyclization of substituted 1,4-butanediols to yield tetrahydrofuran (B95107) derivatives. umsl.edumdpi.com The mechanism for such cyclizations can proceed through an S\N1 or S\N2 pathway depending on the conditions. researchgate.net

Furthermore, this compound can serve as a precursor for the synthesis of other heterocyclic systems. For instance, reaction with ammonia (B1221849) in the presence of a ruthenium catalyst can lead to the formation of N-substituted pyrroles. acs.org The reaction of 1,4-diols with ammonia can also produce pyrrolidines under high pressure and temperature with specific catalysts. ijnrd.org

Table 2: Heterocyclic Compounds from this compound and Related Diols

| Reactant(s) | Catalyst/Conditions | Major Heterocyclic Product |

|---|---|---|

| This compound | Sulfuric acid | 2-Phenyl-tetrahydrofuran vulcanchem.com |

| Substituted 1,4-butanediols | Ferrocenium tetrafluoroborate | Trisubstituted tetrahydrofurans mdpi.com |

| 1,4-Diols, Primary Alcohols, Ammonia | Ruthenium pincer complex | N-substituted pyrroles acs.org |

| 1,4-Butanediol, Ammonia | Cobalt and nickel oxide on alumina | Pyrrolidine ijnrd.org |

Functional Group Interconversions and Advanced Derivatization

The hydroxyl groups of this compound can be converted into a variety of other functional groups, enabling advanced derivatization.

The hydroxyl groups can be transformed into good leaving groups, such as tosylates or mesylates, by reacting with the corresponding sulfonyl chlorides. vanderbilt.edu These activated intermediates can then be displaced by a wide range of nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) would yield an azido-alcohol, which can be further reduced to an amino-alcohol. vanderbilt.edu

Conversion of the hydroxyl groups to halides (chlorides, bromides, or iodides) can be achieved using various reagents. vanderbilt.edu For instance, thionyl chloride can be used to convert alcohols to chlorides, while phosphorus tribromide is a common reagent for synthesizing bromides. These halogenated derivatives are versatile synthetic intermediates.

Acid-Catalyzed Reactions and Novel Rearrangements

In addition to cyclization, acid-catalyzed reactions of this compound and its derivatives can lead to interesting molecular rearrangements. A well-known analogy is the pinacol (B44631) rearrangement, where 1,2-diols rearrange to form ketones under acidic conditions. byjus.com This reaction proceeds through a carbocation intermediate, and the migratory aptitude of the adjacent groups influences the product distribution. In unsymmetrical diols, the stability of the carbocation formed is a key factor in determining the reaction pathway. byjus.com

For a related compound, 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol, acid-catalyzed reaction leads to the formation of a tetralone, demonstrating a novel rearrangement and cyclization pathway. acs.orgacs.org While not directly involving this compound, this highlights the potential for complex rearrangements in similar systems under acidic conditions. The study of such rearrangements in this compound could reveal novel synthetic routes to complex carbocyclic and heterocyclic frameworks.

Academic and Research Applications of 2 Phenyl 1,4 Butanediol Derivatives

Role in Synthetic Methodology Development

While specific documented applications of 2-Phenyl-1,4-butanediol as a catalyst or reagent in synthetic methodology are not extensively reported, its structure is analogous to compounds used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a chemical reaction towards a specific stereochemical outcome, thereby producing an enantiomerically pure product. After the reaction, the auxiliary is removed and can often be recovered for reuse.

The key features of this compound that make it a potential candidate for such applications are:

Chirality: The molecule possesses a stereocenter at the C2 position, allowing for the synthesis of enantiomerically pure forms (R)- and (S)-2-Phenyl-1,4-butanediol.

Diol Functionality: The two hydroxyl groups can be used to temporarily attach the molecule to a prochiral substrate, forming a diastereomeric intermediate.

Steric Influence: The phenyl group provides significant steric bulk. When the auxiliary is attached to a substrate, this bulky group can effectively block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This steric control is the fundamental mechanism by which many chiral auxiliaries operate to induce asymmetry.

In a hypothetical application, (R)-2-Phenyl-1,4-butanediol could be reacted with a prochiral ketone or an unsaturated carboxylic acid. The resulting chiral acetal (B89532) or ester would then undergo a subsequent reaction, such as alkylation or a cycloaddition. The phenyl group would direct the stereochemistry of this addition. Finally, hydrolysis would cleave the auxiliary from the product, yielding an enantiomerically enriched molecule. This approach is a cornerstone of asymmetric synthesis, crucial for the production of pharmaceuticals and other biologically active compounds where only one enantiomer is active or safe.

Scaffold for Bioactive Compound Synthesis (e.g., Pharmaceutical Intermediates)

The carbon skeleton of this compound is a valuable scaffold for building more complex molecules, particularly in the field of medicinal chemistry. A scaffold refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. By modifying the hydroxyl groups and/or the phenyl ring, researchers can systematically alter the compound's properties to optimize its interaction with a biological target.

The conversion of the diol functionality into other groups, such as diamines, creates new opportunities for derivatization. The resulting 2-phenyl-1,4-butanediamine preserves the core structure while introducing basic nitrogen atoms that can form critical interactions (e.g., hydrogen bonds, ionic bonds) with biological macromolecules like proteins and enzymes. This makes the diamine derivative a particularly useful intermediate for pharmaceutical development.

A significant application of the this compound scaffold is in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). nih.gov CCR5 is a protein on the surface of white blood cells that is involved in the immune system and is also used by the HIV-1 virus to enter cells. researchgate.net Small molecules that can block this receptor (antagonists) are a validated strategy for treating HIV-1 infection. researchgate.net

Researchers have synthesized and evaluated a series of novel CCR5 antagonists based on an N-substituted 2-phenyl-1,4-butanediamine core. nih.gov In this work, the diamine serves as the central scaffold, with different substituents placed on the nitrogen atoms to explore the structure-activity relationship (SAR) and optimize potency and pharmacokinetic properties. The studies identified specific compounds within this series that demonstrated high potency in anti-HIV assays. nih.gov

The general synthetic approach involves converting this compound into its corresponding diamine derivative, which is then elaborated through various chemical reactions to attach different molecular fragments to the nitrogen atoms. The phenyl group of the scaffold plays a crucial role in orienting these appended groups for optimal binding within the receptor pocket.

Below is a table summarizing representative findings from such research, highlighting the potential of this molecular framework.

| Compound ID | Core Scaffold | Key Substitutions | Biological Activity |

| 7a | 2-Phenyl-1,4-butanediamine | N-substituted derivatives | Potent in anti-HIV assays nih.gov |

| 12f | 2-Methyl-2-phenyl-1,4-butanediamine | N-substituted derivatives | Potent in anti-HIV assays and bioavailable nih.gov |

These findings underscore the utility of the 2-phenyl-1,4-butanediamine skeleton as a privileged scaffold in medicinal chemistry for generating potent and bioavailable drug candidates. nih.gov

Precursor in Advanced Polymer and Material Science Research (Theoretical/Mechanism Focus)

In material science, diols are fundamental monomers for the synthesis of polyesters, polyurethanes, and polyethers through step-growth polymerization. mtak.huchemicalbook.com The vast majority of research and industrial production focuses on simple aliphatic diols like 1,4-butanediol (B3395766) (BDO), which is a precursor to commercially important polymers such as poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS). mtak.humdpi.com The use of a substituted monomer like this compound as a precursor offers a route to advanced polymers with unique properties, though this remains a largely theoretical and academic area of research.

The mechanism of polyester (B1180765) synthesis, for example, involves a polycondensation reaction between a diol and a dicarboxylic acid (or its derivative). The reaction proceeds via esterification, where the hydroxyl group of the diol attacks a carbonyl carbon of the diacid, eliminating a molecule of water and forming an ester linkage. This process is repeated to build long polymer chains.

The introduction of a phenyl group at the C2 position of the butanediol (B1596017) monomer would theoretically have profound effects on both the polymerization mechanism and the final properties of the material:

Theoretical Material Properties: The incorporation of the rigid, aromatic phenyl group into the polymer backbone would drastically alter the material's characteristics compared to an equivalent polymer made from unsubstituted 1,4-butanediol.

Increased Rigidity and Glass Transition Temperature (Tg): The phenyl side group would restrict the rotational freedom of the polymer chains. This increased stiffness would lead to a significantly higher glass transition temperature, meaning the material would transition from a rigid, glassy state to a softer, rubbery state at a much higher temperature. researchgate.net

Disruption of Crystallinity: The regular, linear structure of polymers made from 1,4-butanediol allows the chains to pack closely together into ordered crystalline domains. The bulky, pendant phenyl group in a polymer derived from this compound would disrupt this packing, leading to a more amorphous (less crystalline) material. researchgate.net This would affect properties such as melting point (which would likely be lower or absent), tensile strength, and optical clarity.

This theoretical focus suggests that this compound could be a valuable specialty monomer for creating high-Tg, amorphous polyesters or polyurethanes for applications where thermal resistance and rigidity are required.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches for 2-Phenyl-1,4-butanediol Production

The chemical industry is increasingly shifting away from petroleum-based feedstocks and energy-intensive processes towards more sustainable and environmentally benign alternatives. For this compound, this paradigm shift is inspiring research into production routes that utilize renewable resources and adhere to the principles of green chemistry.

One promising avenue is the use of bio-derived feedstocks. While direct fermentation routes to this compound are not yet established, the building blocks for its synthesis could potentially be sourced from renewable materials. For instance, bio-based succinic acid, which can be produced through the fermentation of sugars, is a key precursor for 1,4-butanediol (B3395766). mdpi.comresearchgate.net The phenyl group could be introduced through catalytic cross-coupling reactions with bio-derived aromatic compounds, such as those obtainable from lignin, a complex polymer found in plant biomass.

Biocatalysis offers another powerful tool for the sustainable synthesis of chiral diols. The enantio-convergent hydrolysis of racemic styrene (B11656) oxide using a combination of epoxide hydrolases has been demonstrated for the production of (R)-phenyl-1,2-ethanediol with high enantiomeric excess and yield. researchgate.netrsc.org Similar biocatalytic strategies could be envisioned for the synthesis of chiral this compound, potentially starting from a phenyl-substituted epoxide and employing engineered enzymes to achieve high stereoselectivity.

Furthermore, green chemistry principles are being applied to the reaction conditions themselves. This includes the development of solvent-free reaction systems or the use of greener solvents like water or supercritical fluids. Catalytic hydrogenation of precursors like maleic anhydride (B1165640) or succinic acid to 1,4-butanediol is being optimized using non-precious metal catalysts, which reduces both cost and environmental impact. researchgate.netbohrium.com These approaches could be adapted for the synthesis of this compound, minimizing waste and avoiding the use of hazardous reagents.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from bio-derived succinic acid and lignin-derived aromatics. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Biocatalysis | Enzymatic resolution of racemic precursors or stereoselective synthesis from prochiral substrates. | High selectivity, mild reaction conditions, reduced byproducts. |

| Green Solvents | Utilizing water, supercritical CO2, or ionic liquids as reaction media. | Reduced toxicity and environmental impact compared to traditional organic solvents. |

| Non-Precious Metal Catalysis | Employing catalysts based on copper, iron, or nickel for hydrogenation and coupling reactions. | Lower cost, greater abundance, and reduced toxicity compared to precious metal catalysts. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical transformations are becoming indispensable tools for achieving this. These "operando" methods provide a window into the reacting system, enabling researchers to track the formation of intermediates, identify reaction endpoints, and uncover mechanistic details that are not accessible through traditional offline analysis.

For the synthesis of this compound, which may involve reactions such as Grignard additions to epoxides or catalytic hydrogenations, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. researchgate.netnih.gov These vibrational spectroscopies can monitor the disappearance of reactant functional groups and the appearance of product signatures in real-time. For example, in a Grignard reaction involving a phenyl-substituted epoxide, FTIR spectroscopy could track the decrease in the characteristic epoxide C-O stretching vibration and the emergence of the O-H band of the diol product.

Key Spectroscopic Probes and Their Potential Applications:

FTIR Spectroscopy: Ideal for monitoring changes in polar functional groups. In the context of this compound synthesis, it can be used to follow the consumption of carbonyl or epoxide precursors and the formation of hydroxyl groups.

Raman Spectroscopy: Complements FTIR by being particularly sensitive to non-polar bonds and symmetric vibrations. It can be advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. This technique could be employed to track changes in the aromatic ring or the carbon backbone during the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time monitoring due to sensitivity and timescale limitations, specialized NMR techniques can provide detailed structural information about intermediates and products as they form in the reaction mixture.

Mass Spectrometry (MS): Can be coupled with reaction systems to provide real-time information on the molecular weight of species present, allowing for the identification of products and byproducts as the reaction progresses.

The data obtained from these in situ techniques can be used to generate detailed kinetic profiles of the reaction, helping to optimize parameters such as temperature, pressure, and catalyst loading for improved yield and selectivity.

Integration of Machine Learning and AI in Predictive Chemistry for Butanediols

The convergence of large datasets, powerful computing, and sophisticated algorithms is heralding a new era of predictive chemistry. Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even discover novel synthetic routes. researchgate.netornl.gov For butanediols, including this compound, these computational tools hold immense potential.

One of the key applications of ML in this area is the prediction of optimal reaction conditions. By training models on vast databases of known reactions, AI algorithms can suggest the most promising catalysts, solvents, and temperature for the synthesis of a target molecule like this compound. This can significantly reduce the number of experiments required, saving time and resources. For instance, a model could be trained to predict the yield of a Grignard reaction to form a substituted diol based on the structures of the reactants and the choice of solvent and temperature.

AI can also be used to predict the physicochemical properties of molecules. For this compound, this could include properties such as solubility, boiling point, and spectroscopic signatures. Such predictions are valuable for designing purification processes and for the early-stage screening of potential applications. A notable example in a related field is the development of an ML-driven workflow to identify optimal solvents for the liquid-liquid extraction of bio-based 2,3-butanediol (B46004). rsc.org

| AI/ML Application | Relevance to this compound | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting the major product and yield of a given set of reactants and conditions. | Accelerated discovery of efficient synthetic routes. |

| Reaction Condition Optimization | Identifying the optimal catalyst, solvent, temperature, and pressure for synthesis. | Improved yields, reduced byproducts, and lower costs. |

| Property Prediction | Estimating physical, chemical, and biological properties of this compound. | Facilitated process design and application screening. |

| Retrosynthesis Planning | Proposing novel and efficient synthetic pathways to this compound. | Innovation in synthetic chemistry and discovery of new manufacturing methods. |

Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and atom economy. For a molecule with multiple functional groups like this compound, the ability to selectively transform one hydroxyl group in the presence of the other is a significant challenge. Emerging catalytic technologies are providing solutions to this problem, opening up new possibilities for the derivatization of this diol.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to traditional metal-based catalysts. rsc.org Organocatalysts can be designed to activate specific functional groups through non-covalent interactions, leading to high levels of regioselectivity and stereoselectivity. For this compound, chiral organocatalysts could be employed to selectively acylate, silylate, or otherwise functionalize either the primary or the secondary hydroxyl group, providing access to a range of valuable derivatives.

In the realm of metal catalysis, bimetallic catalysts are gaining prominence for their ability to achieve unique reactivity and selectivity. For example, in the hydrogenation of 1,4-butynediol to 1,4-butanediol, a Fe/Ni-SiO2 catalyst has been shown to exhibit high selectivity due to the synergistic interaction between the two metals. rsc.org Similar concepts could be applied to the selective transformations of this compound. For instance, a bimetallic catalyst might be designed to facilitate the selective oxidation of the secondary alcohol to a ketone while leaving the primary alcohol untouched.

Furthermore, photocatalysis, which uses light to drive chemical reactions, is a rapidly growing field. Photocatalytic systems can enable transformations that are difficult to achieve with traditional thermal methods. For this compound, photocatalysis could potentially be used for selective C-H functionalization or other novel transformations, expanding the range of accessible derivatives.

Examples of Novel Catalytic Approaches:

Organocatalytic Acylation: Using a chiral DMAP derivative to selectively acylate the less sterically hindered primary alcohol of this compound.

Bimetallic Catalysis for Selective Oxidation: Employing a Pd-Au nanoparticle catalyst for the aerobic oxidation of the secondary alcohol to a ketone.

Photocatalytic Dehydrogenation: Using an iridium-based photocatalyst to selectively dehydrogenate the diol to a lactone.

These emerging catalytic technologies are not only expanding the synthetic utility of this compound but are also doing so in a more sustainable and efficient manner.

Q & A

Q. Methodological Considerations

- Catalyst Selection : Opt for chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess (ee).

- Reaction Monitoring : Use chiral HPLC or polarimetry to confirm stereochemical purity.

| Synthetic Route | Yield (%) | Key Steps | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | 40–60 | Furanone alkylation, catalytic hydrogenation | |

| Multigram-Scale Fluorination | 40 | 5-step synthesis from (Z)-1,4-butenediol |

How does stereochemistry influence the biological activity of 2,3-dibromo-1,4-butanediol stereoisomers?

Advanced Research Focus

Stereoisomers of 2,3-dibromo-1,4-butanediol exhibit distinct biological activities. For instance, the (2R,3S)-rel isomer shows toxicity comparable to its (2S,3R)-counterpart, while structurally related compounds like 2,3-dibromo-1-propanol display mutagenic properties .

Q. Methodological Recommendations

- Conformational Analysis : Use X-ray crystallography (as in meso-2,3-difluoro derivatives) to determine anti/gauche conformations .

- Toxicity Assays : Compare LD₅₀ values across stereoisomers using in vivo rodent models .

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic Research Focus

Q. Advanced Applications

- Crystallography : Resolve stereochemical ambiguity via single-crystal X-ray diffraction (e.g., meso-2,3-difluoro-1,4-butanediol) .

How do ethanol interactions affect the toxicity profile of 1,4-butanediol derivatives?

Advanced Research Focus

Ethanol potentiates 1,4-butanediol toxicity by competing for alcohol dehydrogenase (ADH), leading to elevated tissue concentrations of unmetabolized 1,4-BD. In rats, co-administration increases mortality rates and hepatic damage .

Q. Experimental Design

- Dosage Regimen : Administer ethanol (1–2 g/kg) and 1,4-BD (500–1000 mg/kg) intraperitoneally.

- Biomarkers : Measure serum γ-hydroxybutyrate (GHB) and liver transaminases (ALT/AST) .

How can reaction kinetics optimize esterification of this compound with acrylic acid?

Advanced Research Focus

The Elay-Rideal kinetic model effectively describes esterification catalyzed by SO₄²⁻/TiO₂-SnO₂. Key variables include:

- Acid Concentration : Excess acrylic acid (molar ratio > 2:1) improves conversion.

- Water Removal : Use molecular sieves to shift equilibrium toward product formation .

| Parameter | Optimal Value | Impact on Rate Constant (k) |

|---|---|---|

| [Acrylic Acid] | 2.5 mol/L | k increases by 35% |

| Temperature | 80°C | k doubles vs. 60°C |

How to resolve contradictions in toxicity data among 1,4-butanediol derivatives?

Advanced Research Focus

Discrepancies arise from stereochemical variations, metabolic pathways, and assay conditions. For example:

Q. Methodological Framework

- Comparative Studies : Use standardized assays (OECD guidelines) to evaluate acute toxicity across derivatives.

- In Silico Modeling : Predict ADMET properties via QSAR models .

What role do 1,4-butanediol derivatives play in material science applications?

Basic Research Focus

Optically active derivatives (e.g., 2-methyl-1,4-butanediol) serve as chiral dopants in liquid crystal displays (LCDs). Their anti-conformation enhances circular polarization efficiency .

Q. Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.